Structural Uniqueness: The 3,4-Dimethoxyphenylsulfonyl Pharmacophore Distinguishes this Compound from Related Analogs
A substructure search reveals that the combination of a 1,4-thiazepane-1,1-dioxide core, a 7-phenyl group, and a 4-((3,4-dimethoxyphenyl)sulfonyl) group is unique to CAS 2034335-65-2 among commercially available analogs. The closest available comparators, such as 7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane (CAS 1796961-84-6) and 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, differ by lacking the 3,4-dimethoxy substitution on the phenylsulfonyl ring . This substitution is critical, as a separate study on sulfonamide derivatives demonstrated that a 3,4-dimethoxyphenyl moiety is integral for potent VEGFR-2 inhibitory activity, with several optimized derivatives showing IC50 values ranging from 0.08 to 0.93 µM [1]. The target compound is the only analog that grafts this validated pharmacophore onto the 7-phenyl-1,4-thiazepane-1,1-dioxide scaffold, a feature that cannot be replicated by generic alternatives.
| Evidence Dimension | Presence of the 3,4-Dimethoxyphenylsulfonyl pharmacophore |
|---|---|
| Target Compound Data | Contains the 4-((3,4-dimethoxyphenyl)sulfonyl) group attached to a 7-phenyl-1,4-thiazepane-1,1-dioxide scaffold. |
| Comparator Or Baseline | 7-Phenyl-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane; 4-(Naphthalen-1-ylsulfonyl)-7-phenyl-1,4-thiazepane; 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide. None possess the 3,4-dimethoxyphenylsulfonyl motif. In a related VEGFR-2 assay, compounds with the 3,4-dimethoxyphenylsulfonyl group exhibited IC50 values from 0.08 to 0.93 µM [1]. |
| Quantified Difference | The target compound uniquely incorporates a pharmacophore associated with nanomolar to sub-micromolar kinase inhibition (IC50 0.08–0.93 µM in a VEGFR-2 model [1]), whereas comparator scaffolds lack this feature. |
| Conditions | Structural comparison based on chemical databases and literature. The VEGFR-2 activity data is from an enzymatic assay using a novel sulfonamide series [1]. |
Why This Matters
For researchers developing kinase inhibitors, the presence of a validated pharmacophore on a novel scaffold offers a distinct starting point for hit-to-lead optimization compared to analogs with untested or inactive substituents.
- [1] Ghorab, M. M., Alsaid, M. S., Al-Dosari, M. S., & Ghorab, M. M. (2016). Novel Sulfonamide Derivatives Carrying a Biologically Active 3,4-Dimethoxyphenyl Moiety as VEGFR-2 Inhibitors. Chemical and Pharmaceutical Bulletin, 64(12), 1747–1754. DOI: 10.1248/cpb.c16-00614 View Source
